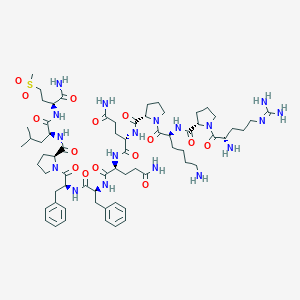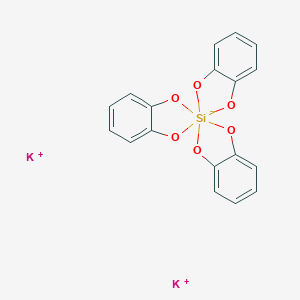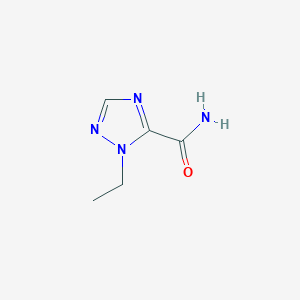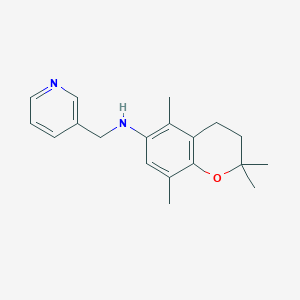
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane, also known as PTMC, is a synthetic compound that belongs to the class of chromanes. PTMC has been widely studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane involves its binding to the dopamine transporter. 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been shown to bind to the transporter with high affinity, which results in the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can have a positive effect on mood and behavior.
Effets Biochimiques Et Physiologiques
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been shown to have a number of biochemical and physiological effects. One of the most significant effects of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane is its ability to increase dopamine levels in the brain. This can have a positive effect on mood, behavior, and cognitive function. 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of the dopamine transporter in various physiological and pathological conditions. However, one of the limitations of using 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane. One area of research is focused on the development of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane-based drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is focused on the development of new synthetic methods for the production of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane and related compounds. Additionally, research is needed to further understand the biochemical and physiological effects of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane and to explore its potential use in other scientific research applications.
Méthodes De Synthèse
The synthesis of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane involves a multi-step process that begins with the reaction of 2,2,5,8-tetramethylchromane with 3-picoline in the presence of a catalyst. This reaction produces the intermediate product, 6-(3-picolyloxy)-2,2,5,8-tetramethylchromane. The intermediate product is then treated with hydrogen gas in the presence of palladium on carbon to yield 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane.
Applications De Recherche Scientifique
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been studied for its potential use in various scientific research applications. One of the most promising applications of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane is in the field of neuroscience. 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been shown to have a high affinity for the dopamine transporter, which is a protein that is involved in the regulation of dopamine levels in the brain. This makes 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane a potential candidate for the development of drugs that can treat disorders such as Parkinson's disease and schizophrenia.
Propriétés
Numéro CAS |
100748-03-6 |
|---|---|
Nom du produit |
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane |
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2,2,5,8-tetramethyl-N-(pyridin-3-ylmethyl)-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C19H24N2O/c1-13-10-17(21-12-15-6-5-9-20-11-15)14(2)16-7-8-19(3,4)22-18(13)16/h5-6,9-11,21H,7-8,12H2,1-4H3 |
Clé InChI |
OIIWPPPLNHNQDE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)C)C)NCC3=CN=CC=C3 |
SMILES canonique |
CC1=CC(=C(C2=C1OC(CC2)(C)C)C)NCC3=CN=CC=C3 |
Autres numéros CAS |
100748-03-6 |
Synonymes |
6-(3-picolyl)amino-2,2,5,8-tetramethylchromane PATMC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



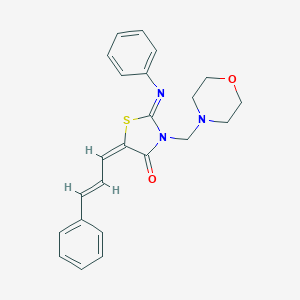
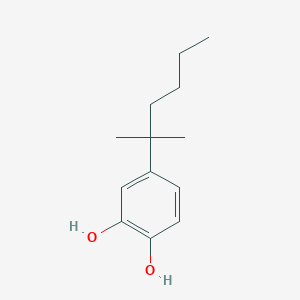
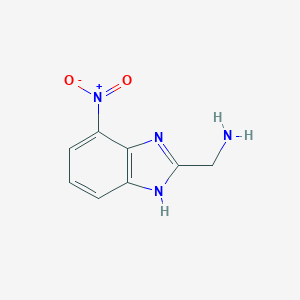
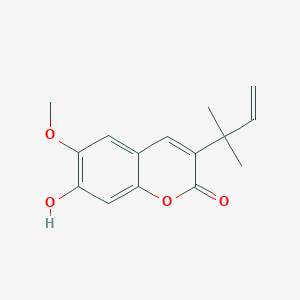
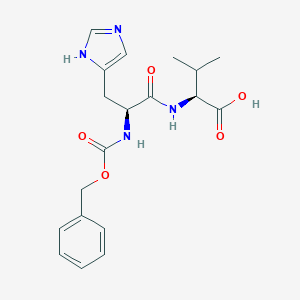
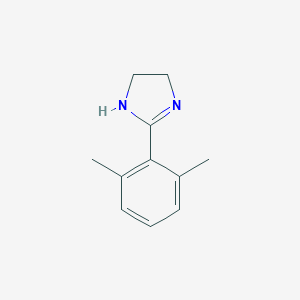
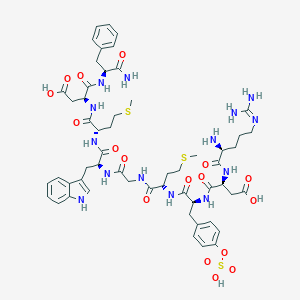
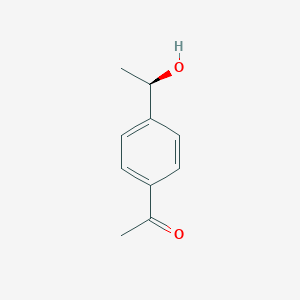
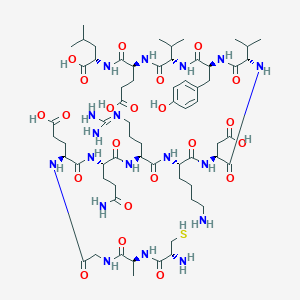
![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)
